molecular formula C18H29I B14739224 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene

3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene

Cat. No.: B14739224
M. Wt: 372.3 g/mol
InChI Key: ZVPUAVHCIHWFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is a poly-substituted aromatic compound featuring a benzene ring substituted with four isopropyl groups (propan-2-yl) at positions 1, 2, 4, and 5, and an iodine atom at position 2. This structure confers significant steric bulk and electronic effects due to the electron-donating isopropyl groups and the electron-withdrawing iodine substituent.

Key characteristics inferred from similar compounds:

  • Molecular formula: Likely C16H25I (based on substitution of methyl groups in tetramethyl derivatives with larger propan-2-yl groups).
  • Applications: Potential use in organic synthesis, catalysis, or materials science, particularly in cross-coupling reactions due to the iodine substituent.

Properties

Molecular Formula

C18H29I

Molecular Weight

372.3 g/mol

IUPAC Name

3-iodo-1,2,4,5-tetra(propan-2-yl)benzene

InChI

InChI=1S/C18H29I/c1-10(2)14-9-15(11(3)4)17(13(7)8)18(19)16(14)12(5)6/h9-13H,1-8H3

InChI Key

ZVPUAVHCIHWFOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C(C)C)I)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene typically involves the iodination of 1,2,4,5-tetra(propan-2-yl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of isopropyl groups.

    Reduction Reactions: Products include hydrogenated benzene derivatives with the iodine atom replaced by hydrogen.

Scientific Research Applications

3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene involves its interaction with molecular targets through its iodine and isopropyl groups. The iodine atom can participate in halogen bonding, while the isopropyl groups can influence the compound’s hydrophobic interactions and steric effects. These interactions can modulate the compound’s reactivity and binding affinity to various molecular targets, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Steric Effects

3-Iodo-1,2,4,5-tetramethylbenzene (CAS 2100-25-6)
  • Molecular formula : C10H13I .
  • Substituents : Methyl groups at positions 1, 2, 4, 5; iodine at position 3.
  • Steric profile : Less bulky than the tetra(propan-2-yl) analog, enabling higher reactivity in substitution reactions .
1-Iodo-2,3,4,5-tetramethylbenzene (CAS 54509-71-6)
  • Molecular formula : C10H13I .
  • Substituents : Methyl groups at positions 2, 3, 4, 5; iodine at position 1.
2,5-Diiodotoluene (CAS 75838-38-9)
  • Molecular formula : C7H6I2.
  • Substituents : Two iodine atoms at positions 2 and 5; methyl group at position 1.
  • Comparison: The diiodo substitution increases molecular weight (319.93 g/mol) and polarizability, making it more reactive in dual coupling reactions compared to mono-iodo derivatives.

Electronic and Reactivity Differences

  • Electron-withdrawing vs. donating groups : The iodine in 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene deactivates the ring, while the isopropyl groups donate electrons inductively. This creates a unique electronic environment compared to methyl-substituted analogs, which have weaker electron-donating effects .
  • Reactivity in cross-coupling : The steric bulk of isopropyl groups in the tetra(propan-2-yl) derivative may hinder coupling reactions (e.g., Suzuki-Miyaura) compared to less bulky tetramethyl derivatives .

Thermal and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents)
3-Iodo-1,2,4,5-tetramethylbenzene 260.11 ~120–125 (est.) Chloroform, THF
2,5-Diiodotoluene 319.93 Not reported Dichloromethane, ether
1-Iodo-2,3,4,5-tetramethylbenzene 260.11 Not reported Similar to tetramethyl analog

Note: Data for 3-Iodo-1,2,4,5-tetra(propan-2-yl)benzene is extrapolated; experimental values are lacking in provided sources.

Critical Analysis of Limitations

  • Data Gaps : Empirical data on the tetra(propan-2-yl) derivative’s solubility, melting point, and reactivity are absent in the provided evidence. Comparative studies with methyl analogs are needed.
  • Synthetic Challenges : The synthesis of tetra(propan-2-yl) derivatives likely requires harsh conditions due to steric hindrance, unlike tetramethyl analogs, which are more accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.